molecular formula C9H15ClO3S B2731614 8-Oxaspiro[4.5]decane-3-sulfonyl chloride CAS No. 2402829-27-8

8-Oxaspiro[4.5]decane-3-sulfonyl chloride

Cat. No.: B2731614
CAS No.: 2402829-27-8
M. Wt: 238.73
InChI Key: LNJQQUWMORLSMB-UHFFFAOYSA-N
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Description

The Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a highly valuable class of organic reagents, primarily utilized for the introduction of the sulfonyl group (-SO₂) into molecules. Their versatility stems from the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion. This reactivity allows them to readily engage with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages. sigmaaldrich.com The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a multitude of pharmaceutical agents with diverse therapeutic applications.

Beyond sulfonamide formation, sulfonyl chlorides participate in a range of other important transformations. They can react with alcohols to form sulfonate esters, which are themselves useful intermediates and protecting groups. Furthermore, under specific conditions, sulfonyl chlorides can serve as precursors to other reactive species, expanding their synthetic utility. magtech.com.cn The reactivity and broad applicability of sulfonyl chlorides have solidified their status as indispensable tools in the synthetic organic chemist's arsenal.

Significance of Spirocyclic Scaffolds in Contemporary Chemical Research

Spirocycles are bicyclic organic compounds distinguished by a single atom that is common to both rings. This unique structural feature imparts a three-dimensional and conformationally restricted geometry to the molecule. In recent years, the incorporation of spirocyclic scaffolds into bioactive molecules has gained significant traction in medicinal chemistry. The rigid nature of the spirocyclic core can lead to a more defined orientation of pendant functional groups, which can enhance binding affinity and selectivity for biological targets.

Furthermore, the introduction of a spiro center increases the fraction of sp³-hybridized carbons in a molecule, a property that has been correlated with improved physicochemical properties and higher success rates in clinical drug development. The inherent three-dimensionality of spirocycles allows for the exploration of novel chemical space, moving away from the often flat structures of traditional aromatic compounds.

Structural and Synthetic Challenges Posed by Oxa-Spirocyclic Architectures

Oxa-spirocyclic architectures, such as the 8-oxaspiro[4.5]decane system, introduce an additional layer of complexity and potential utility. The presence of an oxygen atom within the spirocyclic framework can influence the molecule's polarity, solubility, and hydrogen bonding capacity. These properties are often desirable in the design of new therapeutic agents.

However, the synthesis of oxa-spirocycles can present significant challenges. The construction of the spirocyclic core with a heteroatom requires careful planning and often involves specialized synthetic methodologies. Controlling the stereochemistry at the spiro-center and other chiral centers within the molecule is a critical aspect of their synthesis. The functionalization of the pre-formed oxa-spirocyclic scaffold at a specific position, such as the C-3 position in the tetrahydropyran (B127337) ring of 8-oxaspiro[4.5]decane, requires regioselective methods that can be difficult to achieve. nih.gov

Overview of the Research Landscape for 8-Oxaspiro[4.5]decane-3-sulfonyl Chloride

Direct research and literature specifically detailing the synthesis, properties, and applications of this compound are not extensively available in the public domain. This suggests that the compound may be a novel or niche reagent that has not yet been widely explored or reported. However, based on established principles of organic synthesis, a prospective research landscape can be outlined.

The synthesis of this target molecule would likely involve a multi-step sequence. A plausible approach would begin with the construction of the 8-oxaspiro[4.5]decane core, followed by the introduction of a functional group at the 3-position of the tetrahydropyran ring that can be converted to a sulfonyl chloride. For instance, the introduction of a thiol group at the 3-position would create a precursor, 8-Oxaspiro[4.5]decane-3-thiol, which could then be subjected to oxidative chlorination to yield the desired sulfonyl chloride. nih.govorganic-chemistry.org Alternatively, the synthesis could proceed through an 8-oxaspiro[4.5]decane-3-sulfonic acid intermediate, which can be converted to the corresponding sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus oxychloride. lookchem.comresearchgate.netgoogle.com

Given its structure, this compound would be expected to serve as a valuable building block in organic synthesis. Its primary application would likely be in the synthesis of novel sulfonamides through reactions with primary and secondary amines. The resulting sulfonamides would possess a unique three-dimensional and polar spirocyclic scaffold, making them interesting candidates for screening in drug discovery programs. The combination of the rigid spirocycle and the versatile sulfonyl chloride functional group makes this compound a potentially powerful tool for the creation of complex and biologically relevant molecules. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in advanced organic synthesis.

Properties

IUPAC Name

8-oxaspiro[4.5]decane-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)8-1-2-9(7-8)3-5-13-6-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJQQUWMORLSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CC1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Oxaspiro 4.5 Decane 3 Sulfonyl Chloride

Strategic Approaches to the 8-Oxaspiro[4.5]decane Core

The formation of the spiro[4.5]decane skeleton, particularly with a heteroatom in the six-membered ring, is a key challenge that can be addressed through various strategic cyclization and ring-manipulation reactions.

The construction of the spiro[4.5]decane ring system is a foundational step. Several cyclization strategies have been developed to create this structural motif, often involving the formation of the five-membered ring onto a pre-existing six-membered ring or vice versa.

Intramolecular Reactions: The intramolecular Schmidt reaction of alkyl azides with ketones has been utilized to synthesize nitrogen-containing spiro[4.5]decanes, a strategy that could be adapted for oxa-analogues. mdpi.com

[3+2] Cycloaddition: A method integrating photocatalysis and organocatalysis facilitates a [3+2] cycloaddition of N-cyclopropylanilines with olefins to yield 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com This approach highlights the power of modern catalytic systems in building complex spirocyclic frameworks.

Metal-Catalyzed Cyclizations: Gold(I)-catalyzed vinylogous Conia-ene reactions have been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. researchgate.net Similarly, palladium-catalyzed asymmetric synthesis has been reported for creating spiro[4.5]-1-one compounds. mdpi.com

Iodocyclization: A general and practical approach to oxa-spirocycles involves iodocyclization, which has been used to prepare over 150 different oxa-spirocyclic compounds. nih.gov

Achieving stereochemical control is paramount for applications where specific isomers are required. The synthesis of chiral spirocycles, including oxa-spirocyclic systems, has been a significant area of research.

Organocatalysis: The rise of organocatalysis has dramatically increased the number of methodologies for the enantioselective synthesis of spiro compounds. researchgate.net For instance, a tandem aza-Henry reaction-cyclization catalyzed by a trifunctional organocatalyst can produce spiroxindole-pyrrolidine/piperidines asymmetrically. rsc.org

Tandem Reactions: A straightforward method to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones involves a sequence of Rh₂(esp)₂-catalyzed insertion of carbenes into the O-H bond of phenols, followed by a thermally promoted Claisen rearrangement and an intramolecular oxa-Michael addition. beilstein-journals.org This sequence demonstrates a preference for the syn diastereomer. beilstein-journals.org

Metal-Catalyzed Asymmetric Reactions: Rhodium(III) catalysts have been used for dual C-H activation to form axially chiral spirooxindoles with high enantioselectivity. rsc.org Nickel-catalyzed enantioselective cyclopropanation using phenyliodonium ylides is another effective method for generating spirocyclopropyl oxindoles. rsc.org

A summary of selected stereoselective approaches is presented below.

Table 1: Stereoselective Methodologies for Oxa-Spirocycle Precursors
Method Catalyst/Reagent Key Transformation Stereochemical Outcome
Tandem Claisen/Oxa-Michael Rh₂(esp)₂ / DABCO O-H Insertion, Rearrangement, Cyclization High Diastereoselectivity (syn) beilstein-journals.org
Dual C-H Activation Rh(III) Complex C-H Arylation High Enantioselectivity rsc.org
Cyclopropanation Ni-Complex Carbene addition to olefin High Enantioselectivity and Diastereoselectivity rsc.org
Iodocyclization Iodine-based reagents Electrophilic cyclization of alkenyl alcohols General method for oxa-spirocycles nih.gov

Manipulating ring sizes of existing cyclic systems provides an alternative and powerful route to complex spirocycles.

Ring Expansion: The expansion of smaller, strained rings is a thermodynamically favorable process. Elegant strategies have been developed for the stereoselective ring expansion of spirocyclopropanes to access larger spirocyclic compounds. acs.org Lewis acid-mediated ring expansion of strained systems like 1-oxaspiro[2.3]hexanes can yield cyclopentanones, driven by the release of ring strain. nih.gov A cascade reaction involving ring-expansion and cationic cyclization of specific chlorosulfate derivatives has also been shown to produce spirocarbocycles. acs.org

Ring Contraction: Conversely, ring contraction can be employed to create smaller, functionalized rings from more easily accessible larger ones. researchgate.netrsc.org Cationic rearrangement contractions, such as pinacol-type rearrangements, involve the loss of a leaving group and migration of an endocyclic bond to form a smaller ring. wikipedia.org

Introduction of the Sulfonyl Chloride Moiety

Once the 8-oxaspiro[4.5]decane core is synthesized, the next critical phase is the introduction of the sulfonyl chloride functional group. This highly reactive moiety is a versatile handle for further chemical transformations. fiveable.me

Direct chlorosulfonylation involves the reaction of a C-H bond with a chlorosulfonating agent. The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). This method is typically effective for aromatic compounds but can be applied to aliphatic hydrocarbons under harsh conditions. The reaction is often difficult to control, potentially leading to multiple products and requiring careful optimization.

A more common and generally milder approach to synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol (-SH) or disulfide (-S-S-) precursors. acsgcipr.org This requires the initial synthesis of an 8-oxaspiro[4.5]decane-3-thiol or its disulfide dimer. A variety of oxidizing systems have been developed to effect this transformation efficiently.

Hydrogen Peroxide Systems: The combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) is a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides in very short reaction times. organic-chemistry.orgresearchgate.netorganic-chemistry.org The use of H₂O₂ with zirconium tetrachloride (ZrCl₄) is also effective for converting both thiols and disulfides. organic-chemistry.org

N-Halosuccinimide Reagents: N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid provides a smooth method for oxidizing various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgsemanticscholar.orgresearchgate.net

Flow Chemistry: A continuous flow, metal-free protocol has been developed using nitric acid, hydrochloric acid, and oxygen for the synthesis of sulfonyl chlorides from thiols and disulfides, with isolated yields typically between 70-81%. nih.govresearchgate.net This method is suitable for larger-scale production. nih.gov

The table below compares several common reagents for the oxidative chlorination of thiol precursors.

Table 2: Reagent Systems for Oxidative Chlorination of Thiols to Sulfonyl Chlorides
Reagent System Key Advantages Typical Yield Reference(s)
H₂O₂ / SOCl₂ Very fast reaction times, mild conditions Excellent (up to 97%) organic-chemistry.orgorganic-chemistry.org
H₂O₂ / ZrCl₄ Efficient for both thiols and disulfides Excellent organic-chemistry.org
N-Chlorosuccinimide / HCl Smooth reaction, good yields Good semanticscholar.orgresearchgate.net
Nitrate Salt / TMSCl Mild and efficient Excellent organic-chemistry.org
HNO₃ / HCl / O₂ (Flow) Continuous process, scalable Good (70-81%) nih.govresearchgate.net

Indirect Methods for Sulfonyl Chloride Formation via Organosulfur Intermediates

The synthesis of sulfonyl chlorides, including the spirocyclic target compound, is not limited to direct chlorosulfonation. Indirect methods, proceeding through various organosulfur intermediates, offer alternative pathways that can provide advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions. These methods typically involve the formation of a sulfur-containing precursor which is then subjected to oxidative chlorination to yield the desired sulfonyl chloride.

Common organosulfur intermediates include thiols, disulfides, S-alkyl isothiourea salts, and sulfonyl hydrazides. The conversion of these intermediates into sulfonyl chlorides is a key strategy in modern organic synthesis. For instance, the oxidative chlorination of thiols and disulfides can be achieved using various reagent systems. organic-chemistry.orgnih.gov One established method involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source like tetrabutylammonium chloride in water. organic-chemistry.org Another approach utilizes hydrogen peroxide in conjunction with zirconium tetrachloride for the oxidative chlorination of thiols and disulfides. organic-chemistry.org

S-alkyl isothiourea salts, which are readily prepared from alkyl halides and thiourea, represent another valuable class of precursors. organic-chemistry.org These salts can be converted to sulfonyl chlorides through bleach-mediated or N-chlorosuccinimide-mediated oxidative chlorosulfonation. organic-chemistry.org This route is advantageous due to the use of inexpensive starting materials and often simpler purification procedures. organic-chemistry.org

More recently, sulfonyl hydrazides have emerged as versatile precursors for sulfonyl chlorides. nih.gov Treatment of a sulfonyl hydrazide with N-chlorosuccinimide (NCS) provides a rapid and efficient route to the corresponding sulfonyl chloride under mild conditions. nih.gov An aqueous process has also been described for the preparation of aryl sulfonyl chlorides, involving the chlorine gas oxidation of precursors like aryl propyl sulfides or dithio compounds in acidic media. acs.org This method highlights the potential for using water as a solvent, which can offer significant environmental and safety benefits, with the product often precipitating directly from the reaction mixture. acs.org

Table 1: Indirect Synthetic Methods for Sulfonyl Chlorides

Organosulfur Intermediate Reagents Key Features
Thiols, Disulfides H₂O₂ / ZrCl₄ High purity of product through oxidative chlorination. organic-chemistry.org
Thiols N-Chlorosuccinimide (NCS) / HCl Smooth oxidation to afford sulfonyl chlorides in good yield. organic-chemistry.org
S-Alkyl Isothiourea Salts Bleach or NCS Utilizes readily accessible reagents and allows for easy purification. organic-chemistry.org
Aryl Propyl Sulfides Chlorine Gas / Formic Acid Scalable process with product isolation via precipitation. acs.org
Sulfonyl Hydrazides N-Chlorosuccinimide (NCS) Simple, rapid, and highly selective method under mild conditions. nih.gov

Regioselective and Chemoselective Functionalization of the Spirocyclic Ring System

Achieving regioselective and chemoselective functionalization is a paramount challenge in the synthesis of complex molecules like 8-Oxaspiro[4.5]decane-3-sulfonyl chloride. Regioselectivity concerns the control of the reaction at a specific position on the spirocyclic scaffold, while chemoselectivity involves the selective reaction of one functional group in the presence of others.

For the 8-Oxaspiro[4.5]decane system, the introduction of the sulfonyl chloride group must be directed specifically to the 3-position of the tetrahydrofuran (B95107) ring. The substitution pattern on the cyclohexane (B81311) and tetrahydrofuran rings, including steric hindrance and the electronic influence of the spirocyclic ether oxygen, will significantly impact the reactivity and orientation of incoming reagents. The development of synthetic routes often relies on kinetically or thermodynamically controlled reactions to favor the formation of one regioisomer over others. mskcc.org

In spiroketal synthesis, for example, stereocontrolled access to specific anomers can be achieved through kinetically controlled spirocyclization reactions, which proceed independently of thermodynamic product stability. nih.govnih.gov Similar principles can be applied to the functionalization of a pre-formed spirocyclic system. The choice of catalysts and ligands can play a crucial role in directing functionalization. For instance, in the borylation of spirocyclobutenes, the use of a specific bidentate phosphine ligand with a copper catalyst allows for complete regiocontrol, providing a synthetic handle for further modifications. nih.gov

Chemoselectivity is also critical, particularly if the spirocyclic precursor contains other sensitive functional groups. The reagents used for sulfonyl chloride formation must not induce cleavage of the ether linkage or react with other parts of the molecule. Methods employing mild conditions, such as the conversion of primary sulfonamides to sulfonyl chlorides using a pyrylium salt (Pyry-BF4), demonstrate high chemoselectivity and tolerance for a wide array of sensitive functionalities. d-nb.info Similarly, photocatalytic methods, which can operate under very mild conditions, offer an alternative for selective transformations. nih.gov

Scale-Up Considerations and Process Optimization in Synthesis

Transitioning the synthesis of a sulfonyl chloride from a laboratory setting to a larger, industrial scale introduces significant challenges related to safety, efficiency, and cost-effectiveness. rsc.orgmdpi.com Many conventional methods for preparing sulfonyl chlorides are highly exothermic and use hazardous reagents, posing risks of thermal runaway. rsc.org

Process optimization is essential to address these issues. A key strategy is the adoption of continuous flow chemistry. rsc.orgnbinno.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org This precise control minimizes the risk of thermal runaway, improves safety, and can lead to higher yields and purity. rsc.org A continuous flow protocol for sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as an oxidative chlorinating agent demonstrated a very high space-time yield in a small reactor volume, highlighting the efficiency of this approach. rsc.org

Automated continuous manufacturing platforms provide another layer of safety and control, which is particularly advantageous when dealing with hazardous reagents like chlorosulfonic acid. mdpi.com Such systems can integrate reactors and filtration units with automated process controls to safely produce the desired compound at scale. mdpi.com The development of these processes often utilizes a Design of Experiments (DOE) approach to systematically determine the optimal reaction conditions to maximize yield and minimize impurities. mdpi.com

Table 2: Scale-Up Challenges and Optimization Strategies

Challenge Optimization Strategy Benefits
High Exothermicity Continuous Flow Processing rsc.org Enhanced temperature control, improved safety, prevention of thermal runaway. rsc.org
Hazardous Reagents Automated Continuous Systems, Use of Milder Reagents mdpi.com Minimized operator exposure, safe handling of corrosive materials. mdpi.com
Product Isolation/Purity Process optimization (e.g., DOE), development of precipitation methods acs.orgmdpi.com Increased yield, reduced impurities, simplified workup procedures. acs.orgmdpi.com
Reaction Throughput Continuous Flow Chemistry rsc.org High space-time yield, increased production capacity. rsc.org

Chemical Reactivity and Mechanistic Investigations of 8 Oxaspiro 4.5 Decane 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The core reactivity of 8-Oxaspiro[4.5]decane-3-sulfonyl chloride is centered around the highly electrophilic sulfur atom of the sulfonyl chloride moiety. This functional group is readily attacked by a wide variety of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. These reactions are fundamental in the synthesis of a diverse range of sulfonamide and sulfonate derivatives.

Formation of Sulfonamides and Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine's lone pair of electrons on the sulfur atom.

In a typical reaction, this compound would be treated with a primary or secondary amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The general mechanism involves the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion.

General Reaction Scheme for Sulfonamide Formation:

R¹R²NH + ClSO₂-R³ → R¹R²N-SO₂-R³ + HCl

(where R³ represents the 8-Oxaspiro[4.5]decan-3-yl moiety)

The utility of this reaction is vast, as the properties of the resulting sulfonamide can be tuned by varying the amine component. This method is a common strategy in medicinal chemistry for the synthesis of new therapeutic agents. While specific examples involving this compound are not detailed in the literature, the reaction is expected to proceed efficiently with a range of amines.

A representative table of potential sulfonamide derivatives that could be synthesized from this compound is presented below, based on common amine reactants.

Amine ReactantProduct Name
Ammonia8-Oxaspiro[4.5]decane-3-sulfonamide
MethylamineN-Methyl-8-oxaspiro[4.5]decane-3-sulfonamide
AnilineN-Phenyl-8-oxaspiro[4.5]decane-3-sulfonamide
Piperidine3-(Piperidin-1-ylsulfonyl)-8-oxaspiro[4.5]decane

Synthesis of Sulfonyl Esters and Sulfonates

In a similar fashion to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonyl esters (sulfonates). This reaction is also typically carried out in the presence of a non-nucleophilic base to scavenge the HCl produced.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center. The resulting sulfonate esters are valuable in their own right and are also recognized as excellent leaving groups in subsequent nucleophilic substitution reactions at the carbon atom of the alcohol moiety.

General Reaction Scheme for Sulfonate Ester Formation:

R'OH + ClSO₂-R³ → R'O-SO₂-R³ + HCl

(where R³ represents the 8-Oxaspiro[4.5]decan-3-yl moiety)

The table below illustrates potential sulfonate esters derived from this compound and various alcohols.

Alcohol ReactantProduct Name
MethanolMethyl 8-oxaspiro[4.5]decane-3-sulfonate
EthanolEthyl 8-oxaspiro[4.5]decane-3-sulfonate
PhenolPhenyl 8-oxaspiro[4.5]decane-3-sulfonate
IsopropanolIsopropyl 8-oxaspiro[4.5]decane-3-sulfonate

Reactions with Carbon Nucleophiles and Organometallic Reagents

Reactions of sulfonyl chlorides with carbon nucleophiles, such as Grignard reagents or organolithium compounds, are also possible. These reactions can lead to the formation of sulfones, where a new carbon-sulfur bond is established. However, the reaction can be complex, and the formation of side products is possible. The addition of an organometallic reagent to a sulfur dioxide surrogate can generate a metal sulfinate, which can then be used to form sulfinamides.

Electrophilic Behavior and Transformations

While the primary reactivity of this compound is dominated by nucleophilic substitution at the sulfur center, the broader electrophilic nature of the sulfonyl group can be considered in other contexts.

Participation in Electrophilic Aromatic Substitution (if applicable to derivatives)

The this compound itself is not an aromatic compound and therefore does not directly participate in electrophilic aromatic substitution. However, if this moiety is attached to an aromatic ring (forming an aryl 8-oxaspiro[4.5]decane-3-sulfonate), the sulfonate group would act as a deactivating, meta-directing group in subsequent electrophilic aromatic substitution reactions on that aromatic ring.

Lewis Acid-Catalyzed Transformations

Lewis acids can be used to activate sulfonyl chlorides towards nucleophilic attack. While not extensively documented for this specific compound, Lewis acids could potentially coordinate to the oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the sulfur atom and facilitating reactions with weaker nucleophiles. In a broader context, Lewis acids are known to catalyze rearrangements in related cyclic ether systems, such as the rearrangement of 4,5-dihydro-1,3-dioxepines.

Radical Reactions Involving the Sulfonyl Chloride Functionality

The sulfonyl chloride group is a versatile precursor for the generation of sulfonyl radicals, which can participate in a variety of carbon-sulfur and carbon-carbon bond-forming reactions.

Generation of Sulfonyl Radicals and Subsequent Reactions

Sulfonyl radicals are typically generated from sulfonyl chlorides through single-electron transfer (SET) processes. Common methods include photoredox catalysis, where a photocatalyst excited by visible light reduces the sulfonyl chloride to generate the sulfonyl radical and a chloride anion. Other methods involve the use of radical initiators such as AIBN (azobisisobutyronitrile) or triethylborane/oxygen.

Once generated, the 8-oxaspiro[4.5]decan-3-ylsulfonyl radical can undergo several types of reactions. A primary pathway is the addition to unsaturated systems like alkenes and alkynes. This addition is often followed by a subsequent reaction, such as atom transfer or further radical cyclization, to afford more complex molecular architectures. The spirocyclic nature of the sulfonyl radical in this case would introduce significant steric bulk, potentially influencing the regioselectivity and stereoselectivity of its addition to unsaturated partners.

Intermolecular and Intramolecular Radical Cyclizations

Should the this compound be functionalized with an appropriately positioned unsaturated moiety, intramolecular radical cyclization can occur. The generated sulfonyl radical could add to a tethered alkene or alkyne, leading to the formation of a new cyclic system fused or spiro-fused to the original spirocyclic core. The regioselectivity of such cyclizations (e.g., exo versus endo cyclization) would be governed by Baldwin's rules and the specific geometry of the transition state.

Intermolecular radical cyclizations are also a plausible reaction pathway. For instance, the 8-oxaspiro[4.5]decan-3-ylsulfonyl radical could add to a diene or enyne in an intermolecular fashion, initiating a cascade of cyclization events to produce complex polycyclic structures.

Below is a table of representative intermolecular radical additions of sulfonyl radicals to alkenes, which serves as an analogy for the expected reactivity of this compound.

Sulfonyl Chloride PrecursorAlkene PartnerReaction ConditionsProductYield (%)
Methanesulfonyl chloride1-OcteneRu(bpy)₃Cl₂, visible light2-Chloro-1-(methylsulfonyl)octane85
Toluenesulfonyl chlorideStyrenefac-Ir(ppy)₃, visible light1-Phenyl-2-(tosyl)ethane92
Dansyl chlorideN-VinylpyrrolidinoneAIBN, 80 °C3-(Dansyl)-N-vinylpyrrolidinone78

Transformations Involving the 8-Oxaspiro[4.5]decane Scaffold

The 8-oxaspiro[4.5]decane scaffold, being a spiroketal, possesses its own unique reactivity that can be exploited for further molecular transformations.

Ring Opening and Rearrangement Processes

Rearrangement reactions of the spirocyclic system are also conceivable, particularly under thermal or catalytic conditions. These rearrangements could lead to the formation of different ring systems, expanding the structural diversity accessible from this starting material.

Selective Functional Group Interconversions on the Spirocyclic Ring

The 8-oxaspiro[4.5]decane scaffold provides a number of sites for potential functional group interconversions. For example, if other functional groups are present on the cyclohexane (B81311) or tetrahydropyran (B127337) rings, they could be selectively manipulated while leaving the sulfonyl chloride group intact, or vice versa. The steric environment around the spirocyclic core would likely play a significant role in directing the selectivity of such transformations.

Stereochemical Outcomes and Diastereoselectivity in Reactions

Reactions involving the chiral this compound are expected to exhibit stereoselectivity. The spirocyclic framework creates a distinct three-dimensional environment that can influence the approach of reagents.

In radical reactions, the facial selectivity of the addition of the sulfonyl radical to a prochiral alkene would be influenced by the steric hindrance imposed by the spirocycle. Similarly, in reactions involving the spirocyclic scaffold itself, the existing stereocenters would direct the stereochemical outcome of newly formed stereocenters. For instance, in a ring-opening reaction, the stereochemistry of the resulting hydroxy and ketone functionalities would be dictated by the conformation of the spiroketal.

The diastereoselectivity of such reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Detailed mechanistic studies, including computational modeling, would be necessary to predict and rationalize the stereochemical outcomes of reactions involving this complex molecule.

The following table presents examples of diastereoselective reactions in the synthesis of spiro[4.5]decane systems, illustrating the potential for stereocontrol in reactions involving the 8-Oxaspiro[4.5]decane scaffold.

ReactantsReaction TypeCatalyst/ReagentDiastereomeric Ratio
Cyclohexanone and a protected aminomalonateSpirocyclizationL-Proline>95:5
A β-keto ester with a tethered alkeneMichael-aldol cascadeChiral amine90:10
A cyclohexanedione monoacetal and an enoneOrganocatalytic cascade(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol98:2

Applications As a Building Block in Complex Molecular Synthesis and Chemical Diversity

Construction of Chemically Diverse Compound Libraries

The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery and chemical biology. 8-Oxaspiro[4.5]decane-3-sulfonyl chloride serves as an excellent starting point for the construction of such libraries. The reactivity of the sulfonyl chloride group towards a broad range of nucleophiles, including amines, alcohols, and thiols, allows for the rapid and efficient synthesis of a multitude of derivatives. This approach, often referred to as parallel synthesis, can be employed to generate large collections of compounds for high-throughput screening.

For instance, the reaction of this compound with a diverse set of primary and secondary amines yields a library of corresponding sulfonamides. Each member of this library retains the core spirocyclic scaffold while presenting a different peripheral substituent, leading to variations in physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. This diversity is crucial for exploring structure-activity relationships (SAR) and identifying lead compounds with desired biological activities.

Table 1: Representative Reactions for Compound Library Synthesis

NucleophileReagentProduct ClassPotential Application
Primary AmineR-NH₂SulfonamideExploration of SAR in medicinal chemistry
AlcoholR-OHSulfonate EsterPro-drugs, materials science
ThiolR-SHThiosulfonateCovalent inhibitors, chemical probes
HydrazineR-NHNH₂SulfonylhydrazideIntermediate for further functionalization

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. The 8-Oxaspiro[4.5]decane framework can be utilized as a precursor to construct more complex and novel heterocyclic systems. The sulfonyl chloride group can act as a handle to initiate or participate in cyclization reactions, leading to the formation of fused or spiro-fused heterocyclic scaffolds.

One potential synthetic route involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with an amino alcohol could lead to the formation of a macrocyclic structure containing both a sulfonamide and an ether linkage. Alternatively, intramolecular reactions can be envisioned where a substituent on the spirocyclic core reacts with the sulfonyl chloride group or a derivative thereof to form a new ring system. These advanced scaffolds, with their well-defined three-dimensional shapes, are of great interest for targeting complex biological macromolecules like proteins and nucleic acids.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These reactions are highly atom-economical and environmentally benign. The reactivity of the sulfonyl chloride group in this compound makes it a suitable candidate for participation in such processes.

In a hypothetical multicomponent reaction, this compound could react with an amine and an aldehyde to form a complex sulfonamide derivative in a one-pot procedure. The initial formation of a sulfonamide could be followed by an intramolecular cyclization, triggered by one of the other components, leading to a polycyclic spiro-heterocycle. The ability to generate molecular complexity rapidly through these reactions makes this building block particularly attractive for the synthesis of natural product analogues and other intricate molecular architectures.

Utilization in Diversity-Oriented Synthesis for Structural Exploration

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing a collection of structurally diverse and complex small molecules, often inspired by natural products. The goal of DOS is to explore uncharted areas of chemical space and identify novel biological probes and drug candidates. The rigid and three-dimensional nature of the 8-Oxaspiro[4.5]decane scaffold makes it an ideal starting point for DOS campaigns.

A DOS strategy employing this compound could involve a series of branching reaction pathways. Starting from the common spirocyclic core, different reaction sequences can be applied to generate a wide range of molecular skeletons. For example, in one branch, the sulfonyl chloride could be converted to a sulfonamide, which is then subjected to a series of cyclization and functionalization reactions. In another branch, the sulfonyl chloride could be reduced to a thiol, opening up a different set of chemical transformations. This approach allows for the systematic exploration of the chemical space surrounding the 8-Oxaspiro[4.5]decane core, leading to the discovery of molecules with novel structures and functions.

Table 2: Potential Diversity-Oriented Synthesis Pathways

Starting MaterialReaction PathwayResulting Scaffold Type
This compoundSulfonamide formation -> Intramolecular cyclizationFused spiro-heterocycle
This compoundReduction to thiol -> Thioether formationFunctionalized spirocycle
This compoundReaction with bifunctional nucleophileMacrocyclic spiro-compound
This compoundSuzuki coupling of a derivativeBiaryl-substituted spirocycle

Integration into Flow Chemistry Methodologies for Efficient Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety, especially for highly reactive or exothermic reactions.

The synthesis of sulfonamides from sulfonyl chlorides is a reaction that can benefit significantly from flow chemistry. The reaction is often rapid and exothermic, and in a flow reactor, the heat generated can be dissipated efficiently, preventing the formation of byproducts. The integration of this compound into flow chemistry setups would enable the rapid and automated synthesis of libraries of sulfonamide derivatives. This approach is particularly advantageous for on-demand synthesis of specific compounds and for the scale-up of promising drug candidates. Furthermore, multi-step sequences involving this building block can be telescoped into a continuous flow process, minimizing manual handling and purification steps.

Computational and Theoretical Studies of 8 Oxaspiro 4.5 Decane 3 Sulfonyl Chloride

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties and reactivity of molecules like 8-Oxaspiro[4.5]decane-3-sulfonyl chloride. dntb.gov.ua These computational investigations focus on understanding the arrangement of electrons within the molecule and how this dictates its chemical behavior.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's reactivity; a smaller gap generally signifies higher reactivity. dntb.gov.ua For spirocyclic systems, the nature and position of substituent groups can significantly influence these frontier molecular orbitals. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity towards electrophiles or nucleophiles. dntb.gov.ua

Another valuable tool in these investigations is the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (negative potential) susceptible to electrophilic attack and electron-poor regions (positive potential) prone to nucleophilic attack. dntb.gov.ua In the case of this compound, the oxygen atom of the oxaspiro ring and the oxygen and chlorine atoms of the sulfonyl chloride group would be expected to exhibit negative electrostatic potential, marking them as likely sites for interaction with electrophiles.

Mechanistic Elucidation of Key Synthetic Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For a molecule like this compound, theoretical studies can model the pathways of its synthesis and subsequent transformations. By calculating the energies of reactants, transition states, and products, researchers can map out the most energetically favorable reaction coordinates.

These mechanistic studies can help to understand the stereochemical outcomes of reactions involving the spirocyclic core. The rigid conformation of the spiro system can impose significant steric hindrance, directing incoming reagents to specific faces of the molecule. dntb.gov.ua Computational modeling can predict these steric effects and explain the observed selectivity in synthetic procedures.

Conformational Analysis and Energy Landscape of the Spirocyclic System

The three-dimensional structure of spiro compounds is fundamental to their properties. dntb.gov.ua Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. The spirocyclic system, while rigid, can still possess some degree of flexibility, and understanding its preferred conformations is key to predicting its behavior.

Computational methods can be used to calculate the potential energy surface of the molecule, revealing the low-energy conformers and the energy barriers between them. The bond angles around the central spiro atom are a key indicator of ring strain; in many spiro compounds, these angles are close to the ideal tetrahedral angle, suggesting minimal strain. dntb.gov.ua For this compound, analysis would focus on the puckering of the cyclohexane (B81311) and tetrahydrofuran (B95107) rings and the orientation of the sulfonyl chloride substituent.

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other and with other molecules is governed by non-covalent forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Computational studies can model these intermolecular interactions to predict how the molecules might arrange themselves in the solid state, forming supramolecular assemblies.

The presence of the polar sulfonyl chloride group and the ether oxygen atom suggests that this molecule can participate in significant dipole-dipole interactions. Understanding these interactions is important for predicting physical properties like melting point and solubility, as well as for designing crystal engineering strategies.

Predictive Modeling for Structure-Reactivity Relationships

By combining the insights gained from electronic structure calculations, mechanistic studies, and conformational analysis, it is possible to build predictive models for the structure-reactivity relationships of this compound and related compounds. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, use computational descriptors to correlate the chemical structure with its reactivity or physical properties.

For instance, by systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various electronic and steric parameters, a dataset can be generated. Statistical analysis of this data can then lead to a mathematical model that predicts the reactivity of new, unsynthesized derivatives. This predictive capability is invaluable for guiding the design of new spiro compounds with desired properties for various applications. dntb.gov.ua

Advanced Analytical and Spectroscopic Characterization in Mechanistic and Structural Elucidation

X-ray Crystallography for Definitive Structural Assignment and Stereochemistry

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. For 8-Oxaspiro[4.5]decane-3-sulfonyl chloride, a successful single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles. This technique would unequivocally establish the relative stereochemistry of the molecule, including the conformation of the tetrahydrofuran (B95107) and cyclohexane (B81311) rings and the orientation of the sulfonyl chloride group.

In analogous spirocyclic systems, X-ray crystallography has been instrumental in confirming chair conformations for cyclohexane rings and envelope or twisted conformations for five-membered rings. For instance, studies on related diazaspiro[4.5]decane derivatives have utilized this technique to determine the planarity of specific ring systems within the molecule and the dihedral angles between different structural moieties. Such an analysis for this compound would provide invaluable insight into its solid-state structure.

Hypothetical Crystallographic Data Table:

Parameter Expected Value/Information
Crystal System Monoclinic or Orthorhombic (Common for organic molecules)
Space Group e.g., P2₁/c or Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-S, S-O, S-Cl, C-O, C-C
Bond Angles (°) O-S-O, O-S-Cl, C-S-O

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. A comprehensive NMR analysis of this compound would involve a suite of one-dimensional and two-dimensional experiments.

¹H NMR: Would provide information on the chemical environment of each proton, with chemical shifts, coupling constants, and integration values revealing the connectivity and stereochemical relationships of protons within the spirocyclic framework.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the spiro-carbon.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the carbon backbone of the cyclohexane and tetrahydrofuran rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is essential for connecting different fragments of the molecule and confirming the position of the sulfonyl chloride group.

For related spiro[4.5]decane systems, detailed NMR studies have been published, providing a basis for predicting the spectral characteristics of the target compound.

Hypothetical NMR Data Table:

Nucleus Experiment Expected Chemical Shift Range (ppm) Key Correlations
¹H 1D 1.5-4.5 Diastereotopic protons on rings, CH-SO₂Cl proton
¹³C 1D 20-80 (aliphatic), >80 (spiro-C) Distinct signals for all 9 carbons
¹H-¹H COSY - Correlations within each ring system
¹H-¹³C HSQC - Direct C-H correlations

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₉H₁₅ClO₃S), HRMS would be used to confirm its elemental composition. The measured mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct formula.

Furthermore, the isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S isotopes), providing additional confirmation of the elemental composition. This technique is also invaluable for monitoring the progress of chemical reactions, such as the synthesis of the title compound, by detecting the presence of reactants, intermediates, and the final product in the reaction mixture.

Hypothetical HRMS Data Table:

Ion Calculated m/z Observed m/z Mass Error (ppm) Isotopic Pattern
[M+H]⁺ 243.0452 (Hypothetical) < 5 Characteristic of Cl and S

Vibrational Spectroscopy for Identification of Key Functional Groups and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, this technique would be particularly useful for identifying the characteristic vibrations of the sulfonyl chloride and ether functionalities.

Sulfonyl Chloride (SO₂Cl): Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected to appear in the range of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The S-Cl stretching vibration would be observed at lower frequencies.

Ether (C-O-C): A characteristic C-O stretching band would be expected in the region of 1050-1150 cm⁻¹.

Aliphatic C-H: Stretching and bending vibrations for the sp³ C-H bonds of the cyclohexane and tetrahydrofuran rings would be observed in their typical regions (around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively).

Analysis of the fingerprint region (below 1500 cm⁻¹) would provide a unique pattern for the molecule, useful for identification and comparison with related compounds.

Hypothetical Vibrational Spectroscopy Data Table:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
SO₂ Asymmetric Stretch 1370-1400
SO₂ Symmetric Stretch 1170-1200
C-O-C Stretch 1050-1150
C-H (sp³) Stretch 2850-3000

Future Research Directions and Interdisciplinary Prospects

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on the development of more efficient, economical, and environmentally benign synthetic routes to 8-Oxaspiro[4.5]decane-3-sulfonyl chloride and its analogs. Current synthetic strategies for sulfonyl chlorides and spirocycles often rely on harsh reagents and generate significant waste. The principles of green chemistry will guide the exploration of alternative synthetic pathways.

Key areas of investigation will likely include:

Catalytic Methods: The development of catalytic, particularly metal-free, approaches for the chlorosulfonation of the 8-oxaspiro[4.5]decane scaffold would be a significant advancement. This could involve the use of organocatalysts or photocatalysis to avoid the use of stoichiometric and often toxic traditional chlorinating agents.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. The synthesis of this compound could be adapted to a flow chemistry setup, allowing for safer handling of reactive intermediates and easier purification.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the synthesis of the oxaspirocyclic core could provide highly stereoselective and sustainable alternatives to traditional organic synthesis methods.

One-Pot Reactions: Designing one-pot multi-component reactions to construct the this compound framework from simple, readily available starting materials would significantly improve synthetic efficiency by reducing the number of isolation and purification steps.

Synthetic ApproachPotential Advantages
Metal-free Catalysis Reduced toxicity, lower cost, milder reaction conditions.
Photocatalysis Use of light as a renewable energy source, high selectivity.
Flow Chemistry Improved safety, scalability, and process control.
Chemo-enzymatic Synthesis High stereoselectivity, environmentally benign conditions.
One-Pot Reactions Increased efficiency, reduced waste and resource consumption.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound suggest the potential for novel reactivity patterns and unprecedented chemical transformations that warrant thorough investigation.

Future studies in this area could explore:

Ring-Opening Reactions: The oxaspirocyclic core may be susceptible to ring-opening reactions under specific conditions, providing access to a variety of functionalized linear or macrocyclic structures. Investigating the regioselectivity and stereoselectivity of such reactions will be crucial.

Intramolecular Cyclizations: The proximity of the sulfonyl chloride group to the spirocyclic framework could facilitate novel intramolecular cyclization reactions, leading to the formation of complex polycyclic systems.

Domino and Cascade Reactions: The dual functionality of the molecule could be exploited in designing domino or cascade reaction sequences, where a single synthetic operation triggers a series of transformations to rapidly build molecular complexity.

Reactivity as a Michael Acceptor Precursor: Under basic conditions, the sulfonyl chloride could potentially eliminate HCl to form a transient sulfene (B1252967) intermediate, which could participate in Michael additions and other cycloaddition reactions.

Sulfonylation of Complex Molecules: The reactivity of the sulfonyl chloride group can be harnessed for the late-stage functionalization of complex molecules, such as natural products or drug candidates, to modify their biological activity or physicochemical properties.

Integration with Machine Learning and Artificial Intelligence for Synthetic Design

Future interdisciplinary research could focus on:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule, potentially uncovering non-intuitive disconnections and reaction strategies. discoveracs.orgarxiv.orgcas.orgnih.gov

Reaction Condition Optimization: ML algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound, thereby minimizing the need for extensive empirical screening.

Prediction of Reactivity and Properties: Computational models can be developed to predict the reactivity of the sulfonyl chloride group in different chemical environments and to forecast the physicochemical and biological properties of its derivatives.

De Novo Design of Analogs: Generative AI models can be employed to design novel analogs of this compound with desired properties for specific applications, such as drug discovery or materials science. researchgate.netspringernature.comnih.gov

AI/ML ApplicationPotential Impact on Research
Retrosynthesis Prediction Discovery of novel and more efficient synthetic routes.
Reaction Optimization Reduced experimental effort and faster process development.
Property Prediction Prioritization of synthetic targets with desired characteristics.
De Novo Molecular Design Generation of novel spirocyclic compounds for specific functions.

Expansion of the Compound's Utility in Constructing Complex Molecular Architectures for Functional Studies

The rigid spirocyclic scaffold of this compound makes it an attractive building block for the construction of complex and well-defined three-dimensional molecular architectures. nih.gov The sulfonyl chloride group provides a versatile handle for derivatization and incorporation into larger molecular assemblies.

Future research in this direction could involve:

Synthesis of Novel Spirocyclic Ligands: The compound can serve as a precursor for the synthesis of novel chiral spirocyclic ligands for asymmetric catalysis. The defined spatial orientation of substituents on the spirocyclic core could lead to high levels of stereocontrol in catalytic reactions.

Development of Molecular Probes: Derivatives of this compound could be designed as molecular probes for studying biological processes. The spirocyclic scaffold can provide a rigid platform for the precise positioning of reporter groups (e.g., fluorophores, photoaffinity labels).

Scaffold for Drug Discovery: The unique three-dimensional shape of the 8-oxaspiro[4.5]decane core can be exploited in the design of novel drug candidates. nih.gov The sulfonyl chloride allows for the facile introduction of various functional groups to explore structure-activity relationships.

Investigation into the Solid-State Chemistry and Crystal Engineering of Derivatives

The solid-state properties of molecules are crucial for their application in materials science and pharmaceuticals. The study of the crystal packing and intermolecular interactions of derivatives of this compound can provide valuable insights into their macroscopic properties and guide the design of new functional materials.

Future research in solid-state chemistry and crystal engineering could focus on:

Q & A

Basic Questions

Q. What safety protocols are critical when handling 8-Oxaspiro[4.5]decane-3-sulfonyl chloride in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and removed using proper techniques to avoid contamination .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols. Ensure electrostatic charge prevention measures are in place during transfer .
  • Storage: Store in tightly sealed containers under inert gas (e.g., nitrogen) in a dry, well-ventilated area. Keep away from ignition sources and incompatible reagents (e.g., strong bases) .
  • Spill Management: Use vacuum systems or non-sparking tools to collect spills. Dispose of contaminated materials as hazardous waste .

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer:

  • Analytical Techniques:
  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm structural integrity and detect impurities. Compare spectral data with reference standards (e.g., CAS 338453-21-7 in ) .
  • HPLC-MS: Employ reverse-phase chromatography with ion-pairing agents (e.g., sodium 1-decanesulfonate) to quantify purity and identify byproducts .
  • Elemental Analysis: Validate molecular formula (C5_5H9_9ClO3_3S) via combustion analysis .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize side reactions?

  • Methodological Answer:

  • Reaction Solvent Selection: Use anhydrous dichloromethane or tetrahydrofuran to reduce hydrolysis of the sulfonyl chloride group .
  • Temperature Control: Maintain temperatures below 0°C during sulfonation to prevent ring-opening reactions .
  • Catalytic Additives: Introduce Lewis acids (e.g., AlCl3_3) to enhance regioselectivity in spiro ring formation .
  • Kinetic Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for nucleophilic substitution at the sulfonyl chloride group. Compare with experimental kinetics to validate models .
  • Molecular Dynamics (MD): Simulate interactions with solvents or catalytic surfaces to predict decomposition pathways or stability under varying humidity .
  • QSAR Modeling: Correlate electronic parameters (e.g., Hammett constants) with reactivity trends in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chloride derivatives?

  • Methodological Answer:

  • Systematic Reproducibility Studies: Standardize reaction conditions (solvent purity, temperature, moisture levels) across labs to isolate variables causing discrepancies .
  • Cross-Validation with Multiple Techniques: Combine kinetic studies (e.g., stopped-flow UV-Vis) with computational modeling to reconcile conflicting mechanistic proposals .
  • Meta-Analysis of Literature: Use chemoinformatics tools to aggregate data from diverse sources and identify outliers or methodological biases .

Environmental and Ecological Considerations

Q. What methodologies assess the environmental impact of this compound despite limited ecological data?

  • Methodological Answer:

  • Read-Across Analysis: Compare biodegradation and toxicity data from structurally similar compounds (e.g., tetrahydropyran sulfonyl chlorides) to estimate persistence and bioaccumulation potential .
  • Microcosm Studies: Simulate soil/water systems spiked with the compound to measure degradation rates under controlled aerobic/anaerobic conditions .
  • QSAR for Ecotoxicity: Apply predictive models (e.g., ECOSAR) to estimate acute/chronic toxicity to aquatic organisms based on molecular descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.